N-Hydroxymethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSZLINWCGRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.056 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-82-8 | |
| Record name | Formamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for N Hydroxymethanimidamide and Its Derivatives
Established Synthetic Pathways to the N-Hydroxymethanimidamide Core Scaffold
The foundational structure of this compound is typically assembled through several reliable and well-documented synthetic methods. These pathways form the bedrock of amidoxime (B1450833) chemistry.
Nucleophilic Attack of Hydroxylamine (B1172632) on Nitriles and Formamides
The most prevalent and widely utilized method for synthesizing amidoximes, including the parent this compound, is the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov This reaction was first described by Tiemann, who demonstrated that combining a nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent, followed by heating, produces the corresponding amidoxime. nih.gov
The process typically involves the in situ generation of free hydroxylamine from its hydrochloride salt using a base, such as triethylamine (B128534) or sodium carbonate. nih.gov The reaction is often performed in refluxing methanol (B129727) or ethanol (B145695) to reduce reaction times, which can range from one to 48 hours depending on the specific nitrile used. nih.gov This method is highly effective for a wide range of nitriles and generally provides good to excellent yields, sometimes as high as 98%. nih.gov A general patent describes the synthesis of high-purity amidoximes by reacting nitriles with an aqueous hydroxylamine solution at ambient temperature, which simplifies the process by avoiding the need for alkaline solutions and prolonged heating. google.com
While highly effective, this reaction can sometimes produce amide by-products, which can create purification challenges, particularly in industrial-scale synthesis. rsc.org Aromatic nitriles with electron-withdrawing groups are especially prone to forming amides alongside the desired amidoxime when the reaction is conducted in anhydrous methanol. rsc.org
Table 1: Synthesis of Amidoximes from Nitriles and Hydroxylamine
| Precursor (Nitrile) | Reagents | Solvent | Conditions | Yield | Reference |
| Generic Nitrile | Hydroxylamine HCl, Sodium Carbonate | Alcohol | 60-80 °C, several hours | Up to 98% | nih.gov |
| Acetonitrile | 50% Aqueous Hydroxylamine | Water | 25 °C, 24 hours | ~56% | google.com |
| Aromatic Nitriles | Hydroxylamine | Methanol/DMF | 100 °C, 6 hours | Not specified | mdpi.com |
Synthetic Transformations Involving Thioamides and Amidine Derivatives
Alternative, though less commonly used, pathways to amidoximes involve the transformation of thioamides and amidine derivatives. nih.gov These methods can be particularly advantageous when the corresponding nitrile precursor is difficult to handle or when the standard nitrile-hydroxylamine reaction yields significant side products. nih.govrsc.org
The reaction of hydroxylamine with thioamides can produce amidoximes in yields ranging from 60% to 100%. nih.gov This route can offer better results than the nitrile method in specific cases. nih.gov For instance, a high-yield preparation of pure amidoximes can be achieved by first converting the nitrile to a thioamide and then treating it with hydroxylamine. rsc.org
Table 2: Alternative Syntheses of Amidoximes
| Precursor | Reagent | Typical Yield | Reference |
| Thioamide | Hydroxylamine | 60-100% | nih.gov |
| Amidine Hydrochloride | Hydroxylamine | 60-100% | nih.gov |
Advanced Synthetic Approaches for Substituted this compound Structures
As the demand for structurally diverse and complex molecules grows, advanced synthetic methods have been developed to create substituted amidoximes. These protocols allow for the introduction of various functional groups, leading to a wide array of derivatives.
Multi-Step Protocols from Diverse Precursors for Substituted Amidoximes
The synthesis of N-substituted amidoximes often requires more elaborate, multi-step strategies starting from precursors other than nitriles. A powerful one-pot method has been developed for creating N-substituted amidoximes directly from secondary amides or from carboxylic acids via an in situ generated amide intermediate. nih.govrsc.org
This approach utilizes a dehydrating agent system composed of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂). The process involves activating the amide, which then reacts with hydroxylamine hydrochloride in the presence of a base like triethylamine. rsc.org The reaction proceeds under mild conditions and with short reaction times, providing moderate to good yields of various N-aryl and N-alkyl amidoximes. nih.govrsc.org This method avoids the limitations of other techniques that may require harsh conditions, toxic reagents, or are limited in substrate scope. nih.gov
The general procedure starting from a carboxylic acid involves:
Mixing the carboxylic acid and a primary amine with the Ph₃P–I₂ system to form the secondary amide in situ.
Adding hydroxylamine hydrochloride to the reaction mixture to form the final N-substituted amidoxime. rsc.org
Strategic Ring-Opening Reactions for Analogous N-Hydroxy Amide Systems
Ring-opening reactions of specific heterocyclic compounds provide a strategic entry into N-hydroxy amide systems and their analogues. Although less common for the direct synthesis of this compound itself, this strategy is valuable for creating complex, substituted derivatives.
One notable example involves the reaction of hydroxylamine with certain heterocyclic systems, leading to the formation of amidoximes. For instance, imidoylbenzotriazoles react with hydroxylamine under microwave irradiation to give amidoximes in good yields (65-81%) within a very short reaction time (5-15 minutes). nih.gov Another pathway involves the ring-opening of pyrazine (B50134) derivatives or their tautomers with hydroxylamine, yielding pyrazine-based amidoximes with yields between 63% and 93%. nih.gov
Additionally, the thermolysis of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide derivatives can produce N-hydroxymaleimide, a related N-hydroxy amide system, after a deprotection step. rsc.org These ring-opening and rearrangement strategies highlight the versatility of using cyclic precursors to access linear N-hydroxy amide structures.
Emerging Methodologies and Innovations in this compound Synthesis
The field of amidoxime synthesis continues to evolve, with new methodologies focused on improving efficiency, safety, and environmental impact.
Recent innovations include the use of alternative energy sources and reaction media. For example, a solvent-free synthesis of amidoximes from nitriles and hydroxylamine under ultrasonic irradiation has been developed. This "green chemistry" approach proceeds rapidly and produces high yields (70-85%). nih.gov Another modern technique employs microreactor technology to safely and efficiently react aromatic nitriles with hydroxylamine solutions at elevated temperatures, allowing for excellent control and scalability. acs.orgresearchgate.net
Furthermore, theoretical and experimental studies have investigated the use of ionic liquids as solvents for the reaction between nitriles and hydroxylamine. rsc.org This research has shown that specific ionic liquids can accelerate the reaction and selectively produce the desired amidoxime, eliminating the formation of amide side-products. rsc.org These emerging methods represent the forefront of amidoxime synthesis, promising more robust, economical, and selective chemical transformations.
Development of Catalytic Variants and Reagent Design for N-Heterocycles (e.g., SnAP Chemistry)
A significant advancement in the synthesis of saturated N-heterocycles is the development of the Stannyl Amine Protocol (SnAP) chemistry. jst.go.jpsigmaaldrich.com This method provides a powerful tool for the one-step synthesis of a wide range of N-heterocycles, including morpholines, piperazines, and diazepanes, from simple aldehydes and ketones. ethz.chnih.gov
SnAP Reagents: SnAP reagents are organotin compounds that are designed to react with carbonyl compounds to form an imine intermediate. This intermediate then undergoes a copper-promoted radical cyclization to yield the desired saturated N-heterocycle. jst.go.jpsigmaaldrich.com These reagents are often air- and moisture-stable, can be prepared on a large scale from inexpensive starting materials, and are suitable for the synthesis of 6, 7, 8, and 9-membered rings. nih.govethz.ch
The general steps involved in SnAP chemistry are:
Imine Formation: The SnAP reagent reacts with an aldehyde or ketone to form an imine. sigmaaldrich.com
Cyclization: A copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), promotes the cyclization of the imine intermediate. sigmaaldrich.comethz.ch
Table 1: Examples of N-Heterocycles Synthesized Using SnAP Chemistry
| Starting Aldehyde | SnAP Reagent | Resulting Heterocycle |
| Aryl Aldehydes | Various | Diazepanes, Oxazepanes |
| Heteroaryl Aldehydes | Various | Thiomorpholines |
| Aliphatic Aldehydes | Various | Piperazines |
| Glyoxylate Aldehydes | Various | Morpholines |
| This table is a representative summary and not exhaustive of all possible combinations. |
Considerations for Green Chemistry and Flow Chemistry in this compound Synthesis
Green Chemistry: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing N-hydroxyamidine derivatives and N-heterocycles, this involves:
Use of Greener Solvents: Shifting away from hazardous solvents to more environmentally benign options like water or solvent-free conditions. mdpi.com
Catalysis: Employing catalysts, particularly those based on earth-abundant metals like iron, to enable reactions under milder conditions and reduce waste. mdpi.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com
Biocatalysis: Utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents. mdpi.comrsc.org
Flow Chemistry: Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis for preparing N-heterocycles. nih.govrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This leads to:
Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly reactive or toxic reagents and exothermic reactions. rsc.org
Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and purity. rsc.orgdurham.ac.uk
Scalability: Scaling up production is more straightforward than with batch processes. rsc.org
Automation: Flow systems can be automated for high-throughput synthesis and optimization. durham.ac.uk
Flow chemistry has been successfully applied to various heterocyclic syntheses, including the formation of pyrazoles, triazoles, and other complex structures. rsc.orgdurham.ac.uk
Design Principles for Enhancing Synthetic Yields and Selectivity of this compound Derivatives
Optimizing the yield and selectivity is a critical aspect of synthesizing N-hydroxyamidine derivatives and the subsequent heterocycles. fiveable.me Selectivity refers to the preference for the formation of a desired product when multiple outcomes are possible. youtube.com
Key factors influencing yield and selectivity include:
Temperature: Can affect reaction rates and the position of chemical equilibria. fiveable.me
Reactant Concentration: Can influence the rate of reaction and product distribution. fiveable.me
Catalyst Choice: A catalyst can open up new reaction pathways, potentially leading to different products and improved selectivity. fiveable.me The use of copper catalysts in SnAP chemistry is a prime example of this. jst.go.jp
Reaction Time: The duration of a reaction can determine whether the kinetically or thermodynamically favored product is obtained. fiveable.me
Substrate Control: The inherent electronic and steric properties of the starting materials can direct the course of a reaction. For instance, in the synthesis of N-substituted amidoximes, the choice of the starting amide or carboxylic acid derivative can significantly impact the final yield. rsc.org
In the context of N-hydroxyamidine derivatives, which are precursors to bioactive molecules, controlling stereochemistry is also crucial. nih.gov The development of synthetic methods that provide high diastereoselectivity or enantioselectivity is a major goal in this field.
Theoretical and Computational Investigations of N Hydroxymethanimidamide
Electronic Structure and Molecular Orbital Analysis
Computational chemistry offers powerful tools to examine the electronic characteristics of N-Hydroxymethanimidamide. Through various established methods, researchers have been able to model its structure and predict its behavior with a high degree of accuracy.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to determine the optimized molecular geometry and relative stability of molecules like this compound. osti.gov Studies employing DFT methods, such as those using the B3LYP functional with basis sets like 6-311++G** or aug-cc-pVTZ, have consistently identified the Z-amidoxime configuration as the most stable form of the molecule. researchgate.net This stability is attributed to favorable intramolecular interactions.
DFT calculations are crucial for predicting various molecular properties. For instance, they have been used to align experimental data to validate electronic properties and bond interactions. The method is also a foundational step for more complex analyses, including the study of tautomerization energy barriers and coordination with metal ions. researchgate.net Computational software like Gaussian is frequently used to perform these DFT calculations, providing a robust framework for creating a cohesive molecular profile.
High-Level Ab Initio Calculations (e.g., MP2, CCSD, CCSD(T)) for Energetic Refinement
For even greater accuracy in energetic predictions, researchers turn to high-level ab initio calculations. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark relative energies. osti.govosti.gov These computationally intensive methods are often used to refine the results obtained from DFT calculations.
For example, studies have combined electronic energies calculated at the CCSD(T)/aug-cc-pVDZ level with thermal corrections from MP2 calculations to report highly accurate relative energies in aqueous solutions. osti.govrsc.org This hierarchical approach, where geometries optimized at a DFT or MP2 level are used for single-point energy calculations with CCSD(T), ensures a balance between computational cost and accuracy. osti.govosti.gov Such calculations have been vital in resolving inconsistencies between experimental data and lower-level theoretical results, particularly in studies involving the molecule's interaction with metal ions. osti.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Influence on Reactivity and Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov
For this compound and its derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.govirjweb.com This analysis helps predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For instance, the HOMO often indicates regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. The study of these orbitals is fundamental in predicting how the molecule will interact with other chemical species and its potential role in chemical reactions. researchgate.net
Tautomerism and Conformational Dynamics of this compound
This compound can exist in several isomeric forms, known as tautomers, which can interconvert via proton transfer. Understanding the dynamics of this tautomerism is essential for elucidating the molecule's reactivity and pharmacological activity. nih.gov
Identification and Relative Energetics of Tautomeric Forms (e.g., Imine vs. Amine Isomers)
Computational studies have identified several potential tautomers of this compound, including the amidoxime (B1450833) (often referred to as the amine isomer), iminohydroxylamine (the imine isomer), aminonitrone, and nitroso-amine forms. nih.gov Theoretical calculations consistently show that the amidoxime tautomer is the most stable. researchgate.net
Specifically, DFT studies at the B3LYP/6-311++g** level indicate that the iminohydroxylamine tautomer is significantly less stable than the amidoxime form. researchgate.net The energy barrier for the interconversion between these two tautomers is substantial, calculated to be in the range of 33-71 kcal/mol in the gas phase, making spontaneous conversion at room temperature unlikely. researchgate.net However, the presence of solvent molecules, such as water, can lower this energy barrier. For example, water-assisted proton transfer has been shown to reduce the barrier for the conversion from amidoxime to iminohydroxylamine to approximately 25 kcal/mol.
| Tautomer | Relative Energy (kcal/mol) | Computational Method | Key Finding |
|---|---|---|---|
| Z-Amidoxime | 0.0 | DFT (B3LYP/6-311++g) | Most stable tautomer. researchgate.net |
| Iminohydroxylamine | ~4-10 | DFT (B3LYP/6-311++g) | Significantly less stable than the amidoxime form. researchgate.net |
| Aminonitrone | - | Theoretical Studies | Identified as a possible, but less stable, tautomer. nih.gov |
| Nitroso-amine | - | Theoretical Studies | Considered a less favorable tautomeric form. nih.gov |
Influence of Substituent Effects on Tautomeric Equilibria and Conformational Preferences
The introduction of different chemical groups (substituents) onto the this compound backbone can significantly influence the tautomeric equilibrium. mdpi.com The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—can alter the relative stability of the different tautomers. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical prediction of spectroscopic data is a cornerstone of computational chemistry, providing insights that complement and aid in the interpretation of experimental results. scielo.org.mxunibas.it This involves calculating the vibrational frequencies that correspond to infrared (IR) and Raman spectroscopy and predicting the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.
Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy
The theoretical calculation of vibrational frequencies is crucial for understanding a molecule's infrared and Raman spectra. psu.edumaxapress.com This process involves computing the molecular Hessian, which describes the curvature of the potential energy surface. unibas.it Diagonalizing this Hessian yields the vibrational modes and their corresponding frequencies. scielo.org.mxyoutube.com These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, however, specific published data detailing its calculated IR and Raman spectra, including frequency values and intensities, are not available. While general studies on other molecules demonstrate the application of methods like the B3LYP functional with various basis sets to obtain such data, a similar analysis for this compound has not been found. mdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods are also employed to predict NMR chemical shifts (¹H, ¹³C, etc.), which are fundamental for structure elucidation. wikipedia.orgnih.gov These predictions are achieved through methods like Gauge-Including Atomic Orbital (GIAO) calculations, often using DFT. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H shifts being achievable. nih.govmdpi.com Such calculations provide valuable data for comparing with and assigning experimental NMR spectra. For this compound, specific theoretical predictions of its ¹H and ¹³C NMR chemical shifts are not present in the located scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, including isomerization and proton transfer events. chemrxiv.orgajchem-a.com This involves exploring the potential energy surface of a reaction to identify stable intermediates and the transition states that connect them.
Mapping of Potential Energy Surfaces and Characterization of Transition States
A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orgrsc.org By mapping the PES, chemists can identify energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. psu.edursc.org Characterizing the geometry and energy of these points is essential for understanding reaction mechanisms. Although the principles of PES exploration are well-defined, a detailed mapping of the potential energy surface for reactions involving this compound, such as its isomerization or decomposition, has not been documented in the searched literature.
Determination of Activation Barriers for Key Transformation Pathways
From the potential energy surface, the activation energy (or barrier) for a reaction can be determined as the energy difference between the reactants and the transition state. nih.gov This value is critical for predicting the rate of a chemical reaction. Computational studies on various organic reactions, such as amine-catalyzed isomerizations or gold-catalyzed rearrangements, routinely calculate these barriers to elucidate reaction mechanisms. unibas.itmaxapress.com However, for this compound, no published studies were found that determine the activation barriers for its key transformation pathways.
Investigation of Isomerization Processes and Proton Transfer Mechanisms
Isomerization and proton transfer are fundamental chemical processes. youtube.comnih.gov Computational chemistry allows for the detailed investigation of these mechanisms, determining whether they occur in a stepwise or concerted fashion and identifying the key atoms and orbitals involved. arxiv.orgnih.govmdpi.com For instance, studies on other systems have elucidated complex proton transfer networks and isomerization pathways catalyzed by enzymes or small molecules. nih.govnih.gov A similar computational investigation into the specific isomerization processes and proton transfer mechanisms of this compound is currently absent from the scientific record. While a study on a related but more complex molecule, N'-hydroxy-pyrimidine-2-carboximidamide, has been performed using DFT, its results are not directly transferable to the parent this compound. researchgate.net
Computational Approaches for Intermolecular Interactions and Complex Formation
Computational chemistry offers powerful tools to explore how this compound interacts with itself and with other molecules. These interactions are fundamental to its chemical and biological properties. The molecule can exist in different tautomeric forms, primarily the keto forms (like formohydroxamic acid) and the iminol forms (the amidoxime structure). Theoretical calculations have been crucial in determining the relative stability of these forms.
High-level ab initio and Density Functional Theory (DFT) studies consistently indicate that the Z-amide tautomer (formohydroxamic acid) is the most stable form. The stability of various isomers has been extensively investigated, with high-quality calculations predicting the order of stability to be 1-Z > 1-E > 2-Z > 2-E for the keto (1) and iminol (2) forms in the gas phase. The planar, hydrogen-bonded structure of the 1-Z isomer of formohydroxamic acid is predicted to be the most stable.
Molecular modeling is employed to simulate the interaction of this compound with other molecules, revealing the nature of its binding modes and the stability of the resulting complexes. Intermolecular forces, which are attractions between molecules, are significantly weaker than the covalent bonds within a molecule but are critical for determining the physical properties and interactions of substances. These forces include dipole-dipole interactions, London dispersion forces, and hydrogen bonds.
Studies have focused on the complexes formed between formohydroxamic acid and molecules like water and ammonia (B1221849). Theoretical calculations have shown that stable complexes are formed, with cyclic structures where the solvent molecule inserts into the intramolecular hydrogen bond of the formohydroxamic acid being the most stable. For instance, in the most stable complexes, the water or ammonia molecule acts as a proton donor to the carbonyl group and a proton acceptor from the hydroxyl group of the formohydroxamic acid.
The stability of complexes with metal ions has also been a subject of theoretical investigation due to the role of related hydroxamic acids as enzyme inhibitors. Using the B3LYP/6-311+G(d,p) method, the stability order for transition metal complexes in the gas phase was found to be Cu²⁺ > Ni(t)²⁺ > Zn²⁺.
Table 1: Calculated Relative Stability of Formohydroxamic Acid (FHA) Isomers This table presents the relative energies and abundances of different FHA isomers as determined by theoretical calculations. The 1Z isomer is consistently found to be the most stable.
| Isomer | Calculation Method | Relative Energy (kcal/mol) | Relative Abundance (at 298.15 K) | Source |
| 1Z | MP2/6-311++G(2d,2p) (with ZPE correction) | 0 | 94.3% | |
| 2Z | MP2/6-311++G(2d,2p) (with ZPE correction) | 1.43 | 2.5% | |
| 1E | MP2/6-311++G(2d,2p) (with ZPE correction) | 1.25 | 3.1% | |
| 2E | MP2/6-311++G(2d,p) (with ZPE correction) | 5.29 | - | |
| 1Z | Gibbs Free Energy | - | 85% | |
| 2Z | Gibbs Free Energy | - | 3.99% | |
| 1E | Gibbs Free Energy | - | 11% | |
| 2E | Gibbs Free Energy | - | 0.0062% |
Note: ZPE refers to Zero-Point Energy correction. Relative abundances may vary slightly based on the specific temperature and theoretical model used.
Quantum chemical calculations provide detailed information about the electronic structure and energetics of molecules, making them ideal for studying non-covalent interactions like hydrogen bonds. For this compound and its tautomers, both intramolecular and intermolecular hydrogen bonds are significant.
Infrared matrix isolation spectroscopy combined with MP2 level calculations (using a 6-311++G(2d,2p) basis set) has been used to study complexes of formohydroxamic acid with water and ammonia. These studies confirmed the formation of strong hydrogen-bonded complexes where the NH group of the acid acts as a proton donor. The strength of these hydrogen bonds is evidenced by the significant red shift observed in the N-H stretching vibration upon complexation.
Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions. Such methods, along with Quantum Theory of Atoms in Molecules (QTAIM), can precisely map the regions of hydrogen bonding, van der Waals forces, and steric repulsion in a molecular system, providing a deeper understanding of the forces that govern complex formation.
Table 2: Vibrational Frequency Shifts in Formohydroxamic Acid Complexes This table shows the calculated red shift in the N-H stretching frequency of formohydroxamic acid upon forming a hydrogen-bonded complex with water and ammonia, indicating the strength of the interaction.
| Complex | Computational Method | N-H Stretching Frequency Shift (cm⁻¹) | Interaction Type | Source |
| FHA-Water | MP2/6-311++G(2d,2p) | 150 | Strong Hydrogen Bond | |
| FHA-Ammonia | MP2/6-311++G(2d,2p) | 443 | Strong Hydrogen Bond |
Predictive Modeling in this compound Research and Chemical Space Exploration
Predictive modeling uses computational methods to forecast the properties and behavior of chemical compounds, guiding experimental research and enabling the exploration of a vast "chemical space" for molecules with desired functions. For this compound and its derivatives, these models can predict stability, reactivity, and potential biological activity.
Theoretical calculations have been instrumental in predicting the most stable tautomeric forms and the mechanisms of interconversion. For instance, ab initio studies on the intramolecular proton transfer in formohydroxamic acid have mapped the potential energy surfaces and identified transition state geometries, predicting that it behaves as an N-acid in the gas phase.
Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies have been applied to derivatives of related compounds. QSAR models build a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR studies on this compound itself are not widely reported in the provided literature, the application of these methods to related hydroxamic acids as enzyme inhibitors demonstrates the potential of predictive modeling in this area. Such models can identify key structural features that enhance a desired activity, thereby guiding the synthesis of new, more effective compounds. The use of frontier molecular orbital (FMO) analysis can also help understand
Mechanistic Studies and Reaction Pathways of N Hydroxymethanimidamide Transformations
Fundamental Reactivity Patterns of the N-Hydroxymethanimidamide Moiety
The chemical behavior of this compound, also known as formamidoxime (B1203019), is dictated by the presence of the N-hydroxyimidamide functional group. This moiety imparts a unique reactivity profile, allowing the compound to participate in a variety of chemical transformations, most notably redox reactions and decomposition pathways that are of both synthetic and biological relevance.
Oxidation and Reduction Pathways
The N-hydroxyimidamide group in this compound is susceptible to both oxidation and reduction, leading to a range of products with diverse applications.
Oxidation: The oxidation of this compound can proceed through several pathways, often involving the formation of radical intermediates. In biological systems and under certain chemical conditions, oxidation is a key step in the release of nitric oxide (NO). The process can be initiated by various oxidizing agents. For instance, enzymatic oxidation, such as that catalyzed by cytochrome P450, can lead to the formation of NO. This reactivity highlights its potential as a nitric oxide donor.
Reduction: The reduction of the N-hydroxyimidamide moiety typically yields the corresponding amidine. This transformation can be achieved using various reducing agents. While specific reduction pathways for this compound are not extensively detailed in readily available literature, the reduction of the related amidoxime (B1450833) group to an amidine is a known chemical transformation.
| Reaction Type | Reactant | Key Reagents/Conditions | Major Product(s) |
| Oxidation | This compound | Cytochrome P450, other oxidizing agents | Nitric Oxide, other oxidation products |
| Reduction | This compound | Reducing agents | Amidine |
Decomposition Mechanisms and Controlled By-Product Formation
The stability of this compound is a critical factor in its handling and application. Under certain conditions, particularly at elevated temperatures, it undergoes decomposition.
When heated, formamidoxime (this compound) can decompose to produce carbon monoxide and ammonia (B1221849). smolecule.com The reaction conditions can also be manipulated to favor the formation of hydrogen cyanide and water as alternative decomposition by-products. smolecule.com The controlled decomposition of N-hydroxylated compounds can also be observed during certain analytical techniques, such as atmospheric pressure chemical ionization-mass spectrometry (APCI-MS), where reduction, oxidation, and water elimination can occur. nih.gov
| Condition | Primary By-products | Secondary By-products |
| Heating | Carbon Monoxide, Ammonia | Hydrogen Cyanide, Water |
| APCI-MS | Corresponding amine, N-oxide, imine | - |
Nitric Oxide (NO) Release Pathways and Associated Chemical Kinetics
A significant area of interest surrounding this compound and related N-hydroxyguanidine compounds is their ability to release nitric oxide (NO), a crucial signaling molecule in various physiological processes.
The release of NO from this compound is intrinsically linked to its oxidation. The oxidation of the N-hydroxyguanidine function is a prerequisite for NO generation. nih.gov Studies on analogous N-hydroxyguanidine compounds have shown that the choice of oxidizing agent can influence whether nitric oxide (NO) or nitroxyl (B88944) (HNO) is released. nih.gov For example, oxidation with lead tetra-acetate has been shown to generate significant amounts of nitric oxide. nih.gov
The kinetics of NO release are dependent on several factors, including the specific oxidizing agent used and the reaction conditions. In biological systems, the enzymatic machinery, such as nitric oxide synthase (NOS) and cytochrome P450, plays a crucial role in catalyzing the conversion and subsequent release of NO. nih.govcvphysiology.com The process can be influenced by the redox state and oxygen levels within the cellular environment. nih.gov While precise kinetic data for this compound specifically is not extensively documented in public sources, studies on related NO donors provide insights into the general principles governing these release profiles. The rate of decomposition of NONOates, another class of NO donors, is dependent on the structure of the nucleophile, pH, and temperature. gwu.edu
Catalytic Roles and Organocatalytic Applications
Beyond its potential as a biological agent, the N-hydroxy functionality in compounds like this compound is a cornerstone of modern organocatalysis, particularly in the realm of aerobic oxidation reactions. This catalytic activity stems from the in situ generation of highly reactive N-oxyl radicals.
Generation and Reactivity of N-Oxyl Radicals from N-Hydroxy Compounds
N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), serve as precursors to N-oxyl radicals. google.com These radicals are key intermediates in a variety of chemical transformations. The generation of these N-oxyl radicals is typically achieved through the oxidation of the parent N-hydroxy compound. evitachem.com This oxidation can be initiated by co-catalysts, including metal complexes or metal-free initiators. smolecule.com
Once formed, these N-oxyl radicals are potent hydrogen atom abstractors. google.com They can selectively abstract a hydrogen atom from a C-H bond of an organic substrate, generating a carbon-centered radical. google.com This initial hydrogen abstraction step is often the rate-determining step in many catalytic cycles. The reactivity of the N-oxyl radical, and thus its effectiveness as a catalyst, is influenced by its structure. evitachem.com
| N-Hydroxy Precursor | Method of Generation | Resulting Radical | Key Reactivity |
| N-Hydroxyphthalimide (NHPI) | Oxidation (with co-catalyst) | Phthalimide-N-oxyl (PINO) radical | Hydrogen Atom Transfer (HAT) |
| N-Hydroxybenzotriazole | Oxidation | Benzotriazole-N-oxyl radical | Hydrogen Atom Transfer (HAT) |
| N-Hydroxyimides | Oxidation | Imide-N-oxyl radicals | Hydrogen Atom Transfer (HAT) |
Applications in Aerobic Oxidation Reactions
The N-oxyl radicals generated from N-hydroxy compounds are highly effective catalysts for aerobic oxidation reactions. smolecule.com This approach utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign and economically attractive method for the synthesis of valuable chemicals. smolecule.com
The catalytic cycle typically involves the N-oxyl radical abstracting a hydrogen atom from the substrate. The resulting carbon-centered radical then reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then be involved in subsequent steps to yield the oxidized product and regenerate the N-oxyl radical, thus continuing the catalytic cycle.
This catalytic system has been successfully applied to the aerobic oxidation of a wide range of organic substrates, including:
Alkanes to alcohols and ketones
Alkyl aromatics to carboxylic acids and ketones
Alcohols to aldehydes and ketones nih.gov
The efficiency and selectivity of these reactions can be tuned by modifying the structure of the N-hydroxy catalyst and by the choice of co-catalyst. smolecule.com
Advanced Spectroscopic Characterization Techniques in N Hydroxymethanimidamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of N-Hydroxymethanimidamide. It provides unparalleled information on the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional arrangement of the molecule in solution.
This compound and its substituted analogs can exist as different tautomers, primarily the amidoxime (B1450833) form and the iminohydroxylamine form. Furthermore, rotation around single bonds and the geometry of the C=N double bond (E/Z isomerism) lead to various conformers. One-dimensional ¹H and ¹³C NMR, along with two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful techniques to investigate these structural nuances.
¹H NMR spectroscopy provides information on the chemical environment of protons. The chemical shifts of the NH, OH, and CH protons are particularly sensitive to tautomeric and conformational changes. For instance, in derivatives of this compound, the imine proton (CH=N) typically resonates in the downfield region, often as a singlet. The protons of the NH and OH groups are also observable and their chemical shifts can be influenced by solvent and hydrogen bonding. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shift of the central carbon atom of the methanimidamide core is a key indicator of the electronic structure and can help distinguish between tautomers.
Two-dimensional NOESY experiments are crucial for determining the spatial proximity of protons. This is particularly useful for establishing the predominant tautomer and conformation in solution. For example, in a study on N'-hydroxy-N-arylmethanimidamides, a 2D-NOESY experiment was used to confirm that the Z-amidoxime tautomer was the prevailing form in an acetone (B3395972) solution by observing the correlation between specific protons. nih.gov This experimental finding was consistent with predictions from X-ray crystallography. nih.gov The presence or absence of NOE cross-peaks between the CH proton and protons on adjacent substituent groups can definitively establish the molecule's conformation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Arylthiophene-2-carboxamidoxime Derivatives (Analogs of this compound)
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Phenylthiophene-2-carboxamidoxime | CDCl₃ | 8.73 (s, 1H, NH), 7.32 (d, 1H), 7.23 (s, 1H, OH), 7.21 (d, 2H), 7.05 (t, 1H), 6.99 (d, 2H), 6.97–6.94 (m, 1H), 6.88 (d, 2H) | 147.63, 139.37, 131.96, 129.28, 128.84, 127.54, 127.15, 123.89, 122.69 |
| N-(p-Chlorophenyl)thiophene-2-carboxamidoxime | CDCl₃ | 8.5 (s, 1H, NH), 7.34 (dd, 1H), 7.18 (s, 1H, OH), 7.16 (t, 2H), 6.99–6.96 (m, 2H), 6.80 (d, 2H) | 147.36, 137.77, 131.12, 129.62, 128.97, 128.12, 127.32, 123.86 |
| N-(p-Methoxyphenyl)thiophene-2-carboxamidoxime | CDCl₃ | 8.82 (s, 1H, NH), 7.28 (d, 1H), 7.13 (s, 1H, OH), 6.94–6.87 (m, 4H), 6.80–6.75 (m, 2H), 3.03 (s, 3H, OCH₃) | 157.03, 132.10, 130.51, 129.44, 127.55, 126.95, 125.72, 115.31, 114.13, 55.42 |
Data sourced from a study on N-Arylthiophene-2-carboxamidoximes. acs.org
Beyond basic structural confirmation, advanced NMR techniques can provide profound mechanistic insights into reactions involving this compound. Techniques such as variable temperature (VT) NMR, exchange spectroscopy (EXSY), and the use of isotopic labeling are powerful for studying dynamic processes like tautomerization kinetics and reaction mechanisms.
VT-NMR can be used to study processes that are in equilibrium, such as tautomeric exchange. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange increases, allowing for the calculation of the energy barrier for the process. ndl.go.jp
EXSY, a 2D NMR technique, is similar to NOESY but detects chemical exchange between sites rather than through-space proximity. It can be used to directly observe the interconversion of tautomers or isomers, providing quantitative data on the rates of these processes. While specific EXSY studies on this compound are not prominent in the literature, the technique is widely applied to similar systems undergoing dynamic exchange.
Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR. Theoretical calculations of NMR chemical shifts (e.g., using the GIAO method) for different possible isomers and tautomers can be compared with experimental data to aid in the assignment and interpretation of complex spectra. semanticscholar.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Structure Confirmation
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and confirming its molecular structure. These methods probe the vibrational modes of a molecule, which are characteristic of specific bonds and functional groups.
IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups in this compound and its tautomers. The spectra typically show characteristic absorption bands for:
O-H stretching: A broad band, typically in the region of 3200-3400 cm⁻¹, corresponding to the hydroxyl group.
N-H stretching: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the amino group. acs.org
C=N stretching: A strong absorption in the 1620-1665 cm⁻¹ range, indicative of the imine double bond. acs.orgacs.orgncsu.edu
N-O stretching: An absorption band typically found around 930-1090 cm⁻¹. acs.orgmdpi.com
The precise positions of these bands can provide clues about the tautomeric form and the extent of hydrogen bonding. For example, the presence of a strong C=N stretch alongside O-H and N-H stretches is confirmatory evidence for the amidoxime structure. nih.gov
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar, symmetric bonds. In the context of this compound, Raman spectroscopy can provide valuable information on the C=N and N-O symmetric stretching vibrations. For instance, in a uranyl complex of a related amidoxime, the C=N vibration was observed at 1620 cm⁻¹ and the N-O vibration at 1002 cm⁻¹ in the Raman spectrum. mdpi.com Comparing experimental IR and Raman data with frequencies calculated using computational methods like DFT can lead to a more detailed and accurate assignment of the vibrational modes. researchgate.netmdpi.com
Table 2: Characteristic Infrared Absorption Bands for Amidoxime Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
| -OH | Stretching | 3200 - 3400 | acs.org |
| -NH₂ | Stretching | 3300 - 3500 | acs.org |
| C=N | Stretching | 1626 - 1662 | acs.orgacs.org |
| C-N | Stretching | ~1378 | acs.org |
| N-O | Stretching | ~1090 | acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic molecule (no unpaired electrons), its reactions could potentially involve radical intermediates.
For instance, oxidation or reduction reactions, or reactions initiated by UV light, could lead to the formation of nitrogen-centered or other radical species derived from this compound. EPR spectroscopy would be the definitive method for identifying and studying these transient species.
An EPR spectrum provides key information about a radical:
The g-value: Analogous to the chemical shift in NMR, the g-value is characteristic of the electronic environment of the unpaired electron.
Hyperfine coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting (hyperfine coupling constants) provide a fingerprint of the radical's structure, revealing which atoms are close to the unpaired electron.
Although specific EPR studies on radicals derived from this compound are not widely published, the technique's power is well-established for related structures. For example, EPR has been used to detect and characterize nitrogen-centered radicals formed during catalytic reactions of N-halogenated amines. If radical pathways were suspected in the chemistry of this compound, EPR would be an essential tool for mechanistic investigation.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of synthesized this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns.
Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically used to generate the molecular ion with minimal fragmentation. The most common observation is the protonated molecule [M+H]⁺, but adducts with other cations like sodium [M+Na]⁺ are also frequently seen. The accurate mass measurement of this molecular ion by high-resolution mass spectrometry (HRMS) allows for the unambiguous determination of the elemental formula.
Harder ionization methods, like Electron Ionization (EI), cause the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides a roadmap of the molecule's structure. For amidoxime-containing compounds, common fragmentation pathways include the loss of small, stable neutral molecules. For example, studies on N-arylthiophene-2-carboxamidoximes showed a significant fragment corresponding to the loss of a hydroxyl radical (·OH) or water (H₂O) from the molecular ion. acs.org In another study using MALDI-TOF, a prominent ion corresponding to the loss of an oxygen atom ([M⁺–O]) was observed for an N'-hydroxy-N-arylmethanimidamide. nih.gov
Table 3: Representative Mass Spectrometry Data for this compound Analogs
| Compound/Analog Class | Ionization Method | Observed Ions (m/z) and Fragments | Reference |
| N'-(6,7-dimethoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-N-hydroxymethanimidamide | MALDI-TOF | 306 (MH⁺), 328 (M+Na⁺), 290 (M⁺–O) | nih.gov |
| N'-(8,9-dihydro-7H- nih.govheteroletters.orgdioxolo[4,5-h]chromen-7-yl)-N-hydroxymethanimidamide | MALDI-TOF | 292 (MH⁺), 314 (M+Na⁺) | nih.gov |
| N-Phenylthiophene-2-carboxamidoxime | EI | 218 (M⁺), 201 (M-OH)⁺ | acs.org |
| N-(p-Chlorophenyl)thiophene-2-carboxamidoxime | EI | 252 (M⁺), 235 (M-OH)⁺ | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Measurements
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. It is used to characterize conjugated systems and to monitor reaction kinetics.
The UV-Vis spectrum of this compound and its derivatives is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the C=N chromophore and any aromatic rings in its derivatives. For example, a study on formamide (B127407), a structurally related molecule, showed an absorption maximum between 255 and 260 nm. researchgate.net Uranyl complexes of a pyrimidine-amidoxime exhibit a strong ligand-based π → π* transition at 289 nm. mdpi.com The position and intensity of these absorption bands (λ_max) are sensitive to the molecular structure, solvent polarity, and pH.
One of the most powerful applications of UV-Vis spectroscopy in this context is for kinetic analysis. Because the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer's Law), UV-Vis spectroscopy can be used to continuously monitor the change in concentration of a reactant or product over time. researchgate.netnasa.gov If this compound or its reaction product has a distinct UV-Vis absorption band, the rate of the reaction can be determined by tracking the change in absorbance at a specific wavelength. This method is widely used to determine reaction rate constants, study reaction mechanisms, and investigate the influence of factors like temperature and catalysts on reaction speed. open.ac.uk
X-ray Crystallography for Solid-State Structural Elucidation and Tautomer Confirmation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method is indispensable for the definitive determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. In the study of this compound, also known as formamide oxime, X-ray crystallography has been instrumental in elucidating its solid-state structure and confirming the predominant tautomeric form in the crystalline state.
Detailed Research Findings
Research has successfully determined the crystal structure of the hydrogen oxalate (B1200264) salt of this compound at a low temperature of 105 K. iucr.org This study was crucial in establishing the specific tautomer present in the protonated molecule. The analysis revealed that the crystal is composed of Nl-hydroxyformamidinium ions, which is the protonated version of a specific tautomer of formamide oxime, and hydrogen oxalate ions. iucr.org
The conformation of the Nl-hydroxyformamidinium cation (H₂N⁺=CH-NHOH) was found to be synperiplanar. iucr.org The crystal structure is stabilized by an extensive network of hydrogen bonds. The hydrogen oxalate anions form infinite chains through short, asymmetric O-H···O bonds. These chains are then interlinked by the Nl-hydroxyformamidinium cations, which act as donors in fifteen different hydrogen bonds. This complex network includes two-, three-, and four-center hydrogen bonds. iucr.org
Theoretical studies based on ab initio calculations have also been conducted to model the crystal structure of formamide oxime, providing results that are in good agreement with experimental findings. uantwerpen.be These computational models further support the understanding of the molecule's structure in the solid phase.
The investigation into the tautomerism of N-hydroxy amidines through computational methods indicates that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) tautomer. nih.gov However, the crystallographic data of the salt shows the presence of the protonated hydroxyamidine form, which is structurally analogous to hydroxyurea. iucr.org This highlights the influence of the crystalline environment and protonation on the observed tautomeric form.
The key structural parameters determined from the X-ray diffraction data provide a detailed picture of the molecule's geometry in the solid state.
Table 1: Crystal Data and Structure Refinement for this compound Hydrogen Oxalate
| Parameter | Value |
|---|---|
| Empirical Formula | C₃H₆N₂O₅ |
| Formula Weight | 150.10 |
| Temperature | 105 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | Pc |
| Unit Cell Dimensions | |
| a | 3.530 (1) Å |
| b | 9.642 (3) Å |
| c | 16.706 (6) Å |
| β | 91.07 (3)° |
| Volume | 568.5 (4) ų |
| Z | 4 |
| Calculated Density | 1.753 Mg/m³ |
| Final R index [I > 2σ(I)] | R = 0.028 |
Data sourced from Larsen, I. K. (1985). Structure of the hydrogen oxalate of formamide oxime. Acta Crystallographica Section C, 41(5), 749-752. iucr.org
Table 2: Selected Bond Lengths and Angles for the Nl-hydroxyformamidinium Ion
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Bond Lengths | |
| N-O (average) | 1.389 (2) |
| Bond Angles | |
| C-N-O (average) | 117.2 (1) |
Data sourced from Larsen, I. K. (1985). Structure of the hydrogen oxalate of formamide oxime. Acta Crystallographica Section C, 41(5), 749-752. iucr.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Formamide oxime |
| Hydroxyurea |
Applications of N Hydroxymethanimidamide and Its Derivatives in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Reagents in Organic Transformations
The N-hydroxymethanimidamide functional group is a potent tool for organic chemists, serving as a versatile intermediate that can be readily transformed into a wide array of other functional groups and molecular scaffolds. Its derivatives are particularly valuable in multicomponent reactions, where the sequential and atom-economical construction of complex molecules is highly desired.
One of the key transformations involving this compound derivatives is their reaction with various electrophiles and nucleophiles. For instance, they can undergo condensation reactions with aldehydes and ketones to furnish imine derivatives, which are themselves important intermediates in medicinal chemistry. The synthesis of N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide often proceeds through such multicomponent strategies, highlighting the utility of this scaffold in constructing complex, functionalized molecules. smolecule.com
The reactivity of the this compound moiety is summarized in the following table, showcasing its versatility in organic synthesis.
| Reagent/Reaction Type | Product | Significance |
| Aldehydes/Ketones | Imine derivatives | Key intermediates in medicinal chemistry. |
| Acylating Agents | O-Acyl derivatives | Precursors for heterocyclic synthesis. |
| Cycloaddition Reactions | Heterocyclic systems | Access to diverse molecular scaffolds. |
The ability to participate in cycloaddition reactions further underscores the value of this compound derivatives as synthetic intermediates. Although direct examples with the parent compound are not extensively documented, the analogous reactivity of nitrones in [3+2] cycloaddition reactions with olefins to form isoxazolidines suggests a similar potential for this compound derivatives. researchgate.netrsc.orgmdpi.com This pathway offers a powerful method for the stereocontrolled synthesis of five-membered heterocyclic rings.
Chemical Strategies for Modulating Molecular Properties via this compound Moieties
The incorporation of the this compound functional group into a molecule can significantly influence its physicochemical and biological properties. This has been strategically exploited in medicinal chemistry and drug design to enhance therapeutic efficacy.
Design of Prodrug Approaches for Enhanced Chemical Delivery (focus on chemical design principle)
A significant application of the this compound moiety lies in the design of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo. The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism. wiley.comacs.orgtandfonline.com
The chemical design principle behind using the this compound group in prodrugs often involves masking a more polar or reactive functional group in the parent drug. The N-hydroxy group can be, for example, acylated to form an ester, which can increase the lipophilicity of the molecule, thereby enhancing its absorption across biological membranes. Once absorbed, this ester linkage can be cleaved by endogenous esterases to release the active drug containing the this compound or a further metabolite. This approach has been noted as a useful strategy to improve the oral bioavailability of drug candidates containing a methanimidamide moiety.
The ideal properties of a prodrug, such as being pharmacologically inert until metabolized and yielding non-toxic byproducts, are key considerations in this design process. nih.gov The this compound functionality, being relatively stable yet susceptible to enzymatic or chemical transformation under physiological conditions, presents an attractive option for prodrug design.
Structure-Activity Relationship (SAR) Studies from a Synthetic Design Perspective
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. From a synthetic design perspective, SAR studies guide the rational modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
The this compound scaffold has been a focal point in several SAR campaigns. For instance, a systematic SAR study was conducted on a series of N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide derivatives as inhibitors of Mycobacterium tuberculosis methionine aminopeptidases. wustl.edu This study established the N'-hydroxymethanimidamide group as the essential pharmacophore for inhibitory activity. The synthetic strategy involved the preparation of various analogs with modifications on the aromatic rings to probe the steric and electronic requirements for optimal binding to the enzyme's active site. wustl.edu
The general approach to SAR studies involving the this compound moiety from a synthetic standpoint can be summarized as follows:
| Modification Site | Synthetic Strategy | Goal of Modification |
| Aromatic/Alkyl Substituents on the Amidine Nitrogens | Variation of starting amines or aryl halides in the synthesis. | To probe steric and electronic effects on activity and selectivity. |
| N-Hydroxy Group | Acylation, etherification. | To investigate the impact on solubility, stability, and prodrug potential. |
| Core Scaffold | Incorporation into different heterocyclic systems. | To explore new chemical space and improve overall drug-like properties. |
These studies are crucial for the development of more effective therapeutic agents and demonstrate the power of synthetic chemistry in fine-tuning the biological activity of molecules containing the this compound functional group. nih.govresearchgate.netresearchgate.net
Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold
The this compound moiety serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, which are ubiquitous in medicinal chemistry and materials science. The reactivity of the amidine and hydroxylamine (B1172632) functionalities allows for their participation in cyclization reactions to form stable ring structures.
A common strategy involves the reaction of this compound derivatives with bifunctional reagents. For example, reaction with acylating agents can lead to the formation of O-acylated intermediates, which can then undergo intramolecular cyclization to afford 1,2,4-oxadiazoles. researchgate.net The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often relies on the use of primary amidoximes (a tautomeric form of N-hydroxy-amidine) and acylating agents as the key starting materials. researchgate.net
Similarly, the this compound scaffold can be envisioned as a synthon for the construction of 1,2,4-triazoles. While direct routes from the parent compound may not be the most common, the structural similarity to amidoximes and hydrazides allows for analogous synthetic strategies. For instance, a copper-catalyzed one-pot synthesis of 1,2,4-triazoles from hydroxylamine and nitriles proceeds through an amidoxime (B1450833) intermediate, which then reacts with a second nitrile and cyclizes. nih.gov This highlights the potential of this compound derivatives to serve as precursors in similar transformations.
The following table outlines potential heterocyclic systems that can be synthesized from this compound or its close derivatives, along with the general synthetic approaches.
| Heterocyclic System | General Synthetic Approach | Key Intermediates |
| 1,2,4-Oxadiazoles | Reaction with acylating agents followed by cyclization. | O-Acyl amidoximes. researchgate.net |
| 1,2,4-Triazoles | Reaction with nitriles or other nitrogen-containing synthons. | Amidoxime intermediates. nih.gov |
| Isoxazolidines | [3+2] Cycloaddition with alkenes. | Nitrone-like intermediates. researchgate.net |
The development of new synthetic methodologies to access these and other novel heterocyclic systems from this compound derivatives remains an active area of research, driven by the quest for new molecules with unique biological and material properties. ijrpc.comd-nb.infotubitak.gov.trrroij.comdergipark.org.tr
Catalytic Applications Beyond Traditional Reactivity (e.g., organocatalysis)
While this compound itself is not widely recognized as an organocatalyst, its core structural motifs, namely the amidine and hydroxylamine functionalities, are present in a variety of known organocatalysts. This suggests a strong potential for the development of this compound-based catalysts.
Amidines and their cyclic counterparts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are well-established as strong, non-nucleophilic bases in organic synthesis. However, they can also act as potent nucleophilic catalysts, particularly in acyl transfer reactions. nih.govmdpi.com Chiral amidine-based catalysts have been successfully employed in enantioselective synthesis, for example, in the asymmetric cyclocondensation of fluoroacetic acid and N-sulfonyl aldimines. wustl.edu
Guanidines, which are structurally related to amidines, also exhibit significant catalytic activity. wiley.comnih.gov Both amidine and guanidine (B92328) catalysts have been shown to be effective in a range of reactions, including aldol (B89426) reactions, Morita-Baylis-Hillman reactions, and conjugate additions. nih.gov Furthermore, amidine and guanidine organocatalysts are effective for the ring-opening polymerization of cyclic esters. acs.org
The presence of the hydroxyl group in this compound introduces the possibility of bifunctional catalysis, where the hydroxyl group could act as a hydrogen bond donor to activate a substrate while the amidine moiety acts as a base or nucleophile. This dual activation mode is a powerful strategy in organocatalysis.
While the direct catalytic applications of this compound are yet to be fully explored, the established catalytic activity of its parent structures provides a strong rationale for future research in this area. The design and synthesis of chiral this compound derivatives could lead to the discovery of novel and efficient organocatalysts for a variety of asymmetric transformations.
Future Directions and Emerging Research Avenues for N Hydroxymethanimidamide
The Synergy of AI and Machine Learning in N-Hydroxymethanimidamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of this compound and its derivatives. mit.edunih.gov These advanced computational tools offer the potential to significantly accelerate the discovery of new compounds with tailored properties. mit.edu
Machine learning models, particularly deep learning and neural networks, can analyze vast datasets of chemical structures and their corresponding properties. mit.eduwikipedia.org This allows for the in silico prediction of the characteristics of novel this compound analogs, bypassing time-consuming and expensive traditional experimental approaches. mit.edu By learning the complex relationships between molecular structure and function, these algorithms can guide chemists in designing molecules with enhanced catalytic activity, specific biological interactions, or desired material properties. chemrxiv.orgmdpi.com
Table 1: Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
| Novel Compound Design | Deep Learning, Generative Adversarial Networks (GANs) | Rapid generation and screening of virtual this compound derivatives with desired properties. adobe.com |
| Synthesis Optimization | Supervised Learning, Reinforcement Learning | Prediction of optimal reaction conditions and synthetic pathways, reducing experimental effort. arxiv.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Accurate prediction of catalytic, biological, and material properties. nih.gov |
| Data Analysis | Natural Language Processing (NLP), Unsupervised Learning | Extraction of valuable insights from large volumes of scientific literature and experimental data. |
This compound in the Cosmos: Astrochemistry and Interstellar Medium Insights
This compound and its related isomer, formamide (B127407), are of significant interest in the field of astrochemistry due to their potential role as precursors to prebiotic molecules. nih.govresearchgate.net The interstellar medium (ISM), the vast expanse of gas and dust between stars, serves as a cosmic laboratory for the formation of complex organic molecules. ualberta.caarxiv.orgohio-state.edu
Studies suggest that formamide, which can be formed through various gas-phase reactions and on the surface of interstellar ice grains, is a plausible precursor to this compound. researchgate.netiaea.org The detection of formamide in numerous star-forming regions and comets supports the idea that these molecules are widespread throughout the galaxy. nih.gov
The reaction between hydroxylamine (B1172632) (NH₂OH), which has been detected in the interstellar medium, and hydrogen cyanide (HCN) is considered a potential pathway to formamide oxime, an isomer of this compound. nih.gov This highlights the intricate chemical networks that can lead to the formation of these crucial N-O bond-containing compounds in space. nih.gov Theoretical calculations and chemical dynamics simulations are instrumental in exploring these formation pathways under the extreme conditions of the ISM. iaea.org The presence of such molecules in the ISM suggests they could have been delivered to early Earth, contributing to the chemical inventory necessary for the origin of life. nih.gov
Catalytic Innovations Inspired by this compound's Structure
The structural motifs present in this compound and its isomers, such as formamide and formamidoxime (B1203019), are inspiring the development of novel catalysts. The unique arrangement of nitrogen, oxygen, and carbon atoms imparts specific electronic and steric properties that can be harnessed for catalytic applications.
For instance, formamide itself has been shown to act as a catalyst in certain reactions, with its imidic acid tautomer being a particularly effective catalytic species. smolecule.com This self-catalytic behavior underscores the potential of related structures in promoting chemical transformations. smolecule.com
Researchers are actively exploring the use of metal complexes incorporating ligands derived from or inspired by the this compound framework. These catalysts have shown promise in a variety of organic transformations. For example, nickel-catalyzed reactions have utilized formamide as a source of the "CN" unit for cyanation reactions. acs.org Similarly, indium and zinc catalysts have been employed for the rearrangement of oximes to amides, a reaction class to which this compound's chemistry is related. researchgate.net The development of dendrimer-supported catalysts for the reduction of oximes further illustrates the ongoing innovation in this area, aiming for improved reactivity, selectivity, and recyclability. nsf.gov
Advanced Materials from this compound Chemistry
The chemical reactivity and structural features of this compound and its derivatives make them promising building blocks for advanced materials. doaj.org The ability to form hydrogen bonds and coordinate with metal ions opens up possibilities for creating polymers, metal-organic frameworks (MOFs), and other functional materials with unique properties. smolecule.combldpharm.commdpi.com
Derivatives of this compound are being investigated for their potential in developing new materials for electronics, optics, and more. smolecule.combldpharm.com For example, the incorporation of the this compound moiety into larger molecular structures could lead to materials with interesting electronic or photophysical properties.
The broader class of oximes, to which this compound belongs, is already recognized for its utility in materials science. nsf.gov Their reactivity allows for their use in creating polymers and other materials with tailored characteristics. nsf.govmdpi.com The exploration of this compound-derived materials is an active area of research, with the potential to yield novel materials for a wide range of applications, from drug delivery systems to advanced coatings. mdpi.com
Q & A
Basic: What are the standard synthetic routes for preparing N-Hydroxymethanimidamide derivatives?
Answer:
this compound derivatives are typically synthesized via condensation reactions between hydroxylamine derivatives and nitriles or imines. Key reagents include hydroxylating agents (e.g., sodium hydroxide or hydrogen peroxide) and amines for carboximidamide formation. Solvents like dimethylformamide (DMF) or ethanol are commonly used to facilitate reaction efficiency. For example, HET-0016 (a derivative) is synthesized through multi-step reactions involving iminium ion intermediates .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer:
Optimization involves adjusting temperature, pressure, and solvent polarity. For instance, using aprotic solvents like DMF enhances nucleophilic substitution efficiency in carboximidamide formation. Multi-step protocols with intermediate purification (e.g., column chromatography) ensure high purity (>98%, as seen in HET-0016 synthesis). Reaction scalability requires balancing stoichiometric ratios and catalytic systems to minimize side products .
Basic: What characterization techniques validate the structure and purity of this compound compounds?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., N–O stretches). High-performance liquid chromatography (HPLC) ensures purity, with thresholds >98% for biologically active derivatives like HET-0016 .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from variations in assay conditions or compound purity. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) is critical. For example, HET-0016’s IC₅₀ values for CYP4A isoforms (18–21 nM) were validated through in vitro enzymatic assays and in vivo renal blood flow studies. Reproducibility requires strict adherence to purity standards (>98%) and controlled experimental parameters .
Basic: What safety protocols are essential when handling this compound derivatives in the lab?
Answer:
Use nitrile gloves, fume hoods, and respiratory protection to avoid inhalation or dermal contact. Environmental controls include sealed containers to prevent contamination of water systems. Post-handling measures include thorough handwashing and barrier creams for skin protection .
Advanced: How do researchers evaluate the blood-brain barrier (BBB) penetration of this compound derivatives?
Answer:
In vivo models (e.g., rodent studies) assess cerebral uptake via pharmacokinetic profiling. HET-0016 demonstrated BBB penetration by inhibiting cerebral ischemic damage, validated through cerebrospinal fluid (CSF) concentration measurements. Complementary in vitro models (e.g., BBB cell monolayers) quantify permeability coefficients .
Advanced: What strategies mitigate risks when scaling up this compound synthesis?
Answer:
Industrial-scale synthesis requires hazard analysis (e.g., thermal stability of intermediates) and engineering controls (e.g., reflux condensers for exothermic reactions). Environmental protocols, such as closed-loop solvent recovery and waste segregation, prevent contamination. Reaction parameters (e.g., pressure) must align with equipment safety ratings .
Advanced: How do researchers ensure ethical and regulatory compliance when studying this compound derivatives?
Answer:
Adhere to guidelines prohibiting non-approved human/animal applications (e.g., FDA restrictions on unvalidated therapeutic claims). Institutional Review Board (IRB) approval is mandatory for studies involving human-derived samples. Documentation of chemical safety (e.g., REACH compliance) and data integrity (per FAIR principles) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
